![molecular formula C12H14N2O B2799869 3-(Isopropylamino)isoquinolin-1(2H)-one CAS No. 1183378-74-6](/img/structure/B2799869.png)
3-(Isopropylamino)isoquinolin-1(2H)-one
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Description
“3-(Isopropylamino)isoquinolin-1(2H)-one” is a chemical compound that belongs to the class of isoquinolones . Isoquinolones are a type of heterocyclic aromatic organic compound and are a subclass of quinolones .
Synthesis Analysis
The synthesis of isoquinolones, including “3-(Isopropylamino)isoquinolin-1(2H)-one”, can be achieved through various methods. One such method involves rhodium-catalyzed C-H activation/annulation reactions . Another method involves a Suzuki cross-coupling between 2-halobenzonitriles and commercially available vinyl boronates followed by platinum-catalyzed nitrile hydrolysis and cyclization . A catalyst-free synthesis of N-pyridin-2-yl, N-quinolin-2-yl, and N-isoquinolin-1-yl carbamates utilizes easily accessible N-hetaryl ureas and alcohols .Chemical Reactions Analysis
Isoquinolones can undergo various chemical reactions. For instance, they can be arylated using aryliodonium salts as the coupling partners at either the C4 or C8 position . A Rh(I)-catalyzed intermolecular cyclization between benzocyclobutenols and isocyanates provides isoquinolin-1(2H)-ones via a selective cleavage of a C-C bond .Scientific Research Applications
Electro-Oxidative Intramolecular C–H Aminations
“3-(Isopropylamino)isoquinolin-1(2H)-one” can be used in electro-oxidative intramolecular C–H aminations . This method is environmentally friendly and has emerged as a powerful platform for synthesizing nitrogen-containing heterocycles under metal- and external oxidant-free conditions . The reactions are classified into two categories: direct and indirect electro-oxidative intramolecular C–H aminations .
Synthesis of N-Heterocycles
N-heterocycles widely exist in drugs, natural products, and functional materials . The prime importance of N-heterocycles has promoted increased interest in their facile synthesis . “3-(Isopropylamino)isoquinolin-1(2H)-one” can be used in the synthesis of these N-heterocycles .
Organic Electrosynthesis
Organic electrosynthesis uses electrons as the clean redox agents, thus providing a sustainable alternative to traditional synthetic methods . “3-(Isopropylamino)isoquinolin-1(2H)-one” can be used in organic electrosynthesis .
Rh(I)-Catalyzed Intermolecular Cyclization
A Rh(I)-catalyzed intermolecular cyclization between benzocyclobutenols and isocyanates provides isoquinolin-1(2H)-ones . “3-(Isopropylamino)isoquinolin-1(2H)-one” can be synthesized using this method .
properties
IUPAC Name |
3-(propan-2-ylamino)-2H-isoquinolin-1-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O/c1-8(2)13-11-7-9-5-3-4-6-10(9)12(15)14-11/h3-8H,1-2H3,(H2,13,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MXMXLGKWLMPMBJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC1=CC2=CC=CC=C2C(=O)N1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1183378-74-6 |
Source
|
Record name | 3-[(propan-2-yl)amino]-1,2-dihydroisoquinolin-1-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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